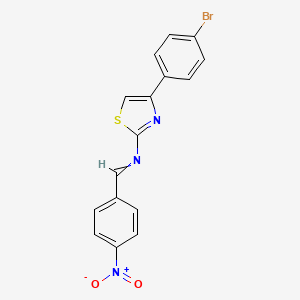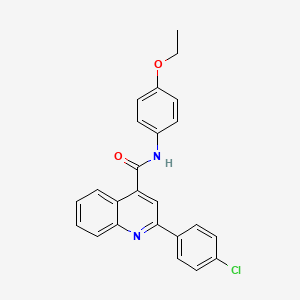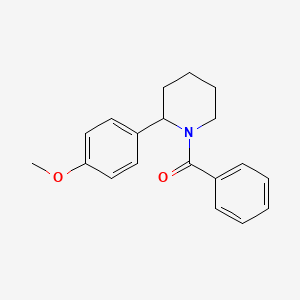![molecular formula C10H8N2O3S B15053927 4-(Thiophen-2-yl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione](/img/structure/B15053927.png)
4-(Thiophen-2-yl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Thiophen-2-yl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione is a heterocyclic compound that features a fused pyrimidine and furan ring system with a thiophene substituent. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Thiophen-2-yl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione typically involves the cyclization of appropriate precursors. One common method involves the condensation of thiophene-2-carboxaldehyde with suitable amines and subsequent cyclization reactions . The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the desired heterocyclic structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, including the use of continuous flow reactors and scalable reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Thiophen-2-yl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the furan or pyrimidine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.
Applications De Recherche Scientifique
4-(Thiophen-2-yl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antioxidant and anti-inflammatory agent.
Medicine: Research is ongoing to explore its potential as an anticancer and antimicrobial agent.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-(Thiophen-2-yl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may act as an antioxidant by scavenging free radicals or as an anti-inflammatory agent by inhibiting pro-inflammatory pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Pyridin-3-yl)-6-(thiophen-2-yl)pyrimidine-2-thiol: This compound also features a thiophene ring and has shown similar biological activities.
Thiophene-linked pyrimidopyrimidines: These compounds have been studied for their pharmaceutical potential.
Uniqueness
4-(Thiophen-2-yl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione is unique due to its fused furan and pyrimidine ring system, which may confer distinct biological properties compared to other thiophene-containing compounds. Its specific structure allows for unique interactions with molecular targets, potentially leading to novel therapeutic applications.
Propriétés
Formule moléculaire |
C10H8N2O3S |
|---|---|
Poids moléculaire |
236.25 g/mol |
Nom IUPAC |
4-thiophen-2-yl-1,3,4,7-tetrahydrofuro[3,4-d]pyrimidine-2,5-dione |
InChI |
InChI=1S/C10H8N2O3S/c13-9-7-5(4-15-9)11-10(14)12-8(7)6-2-1-3-16-6/h1-3,8H,4H2,(H2,11,12,14) |
Clé InChI |
WOCQHKQEUWQMGK-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C(NC(=O)N2)C3=CC=CS3)C(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


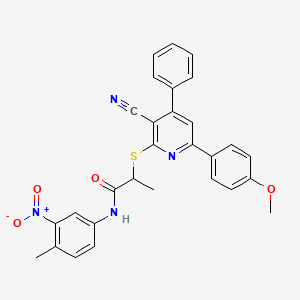
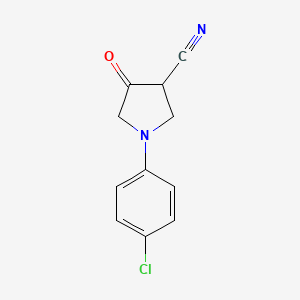
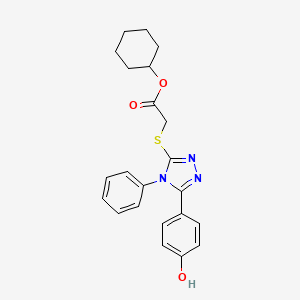

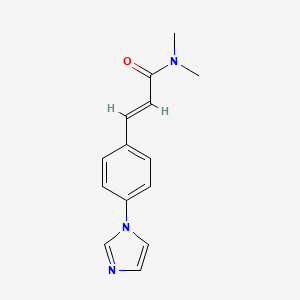
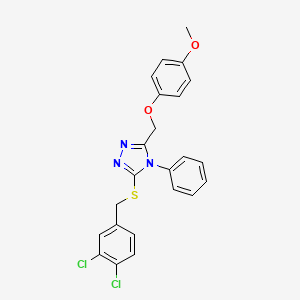
![N-(7-(3-Bromobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide](/img/structure/B15053895.png)
![N'-(4-(tert-Butyl)benzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B15053919.png)
![4-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)butanoic acid](/img/structure/B15053920.png)
![Methyl 2-(2-(3-methoxyphenoxy)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B15053929.png)
